beta-D-Mannopyranose
Overview
Description
Beta-D-Mannose: is a naturally occurring monosaccharide, which is an epimer of glucose at the C-2 position. It is found in various plants and fruits, and is also synthesized in the human body from glucose for the synthesis of glycoproteins . Beta-D-Mannose is commonly marketed as a dietary supplement for urinary tract health due to its potential to inhibit the adhesion of Escherichia coli to the urothelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-D-Mannose can be synthesized through the isomerization of D-fructose using enzymes such as D-lyxose isomerase and D-mannose isomerase . Another method involves the epimerization of D-glucose using cellobiose 2-epimerase and D-mannose 2-epimerase . These enzymatic reactions typically occur under mild conditions, such as neutral pH and moderate temperatures.
Industrial Production Methods: : Industrial production of beta-D-Mannopyranose often involves microbial fermentation. Recombinant bacteria, constructed through gene engineering and modified by protein engineering, are widely used to produce this compound . This method offers advantages over traditional microbial fermentation, including higher yields and better control over the production process .
Chemical Reactions Analysis
Types of Reactions: : Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Major Products
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: Various mannose derivatives
Scientific Research Applications
Beta-D-Mannose has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry
- Used as a starting material for the synthesis of immunostimulatory agents, anti-tumor agents, and vitamins .
Biology
Medicine
- Commonly used as a dietary supplement for the prevention and treatment of urinary tract infections .
- Investigated for its potential role in treating diabetes mellitus and intestinal diseases .
Industry
Mechanism of Action
Beta-D-Mannose exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, beta-D-Mannopyranose saturates the FimH adhesin structures on Escherichia coli, preventing the bacteria from adhering to the urothelium . This mechanism reduces the risk of infection and recurrence .
Comparison with Similar Compounds
Beta-D-Mannose is often compared with other functional sugars such as D-glucose, D-fructose, D-tagatose, and D-allulose .
Similar Compounds
D-Glucose: A common monosaccharide used primarily for energy.
D-Fructose: Another common monosaccharide, known for its sweetness.
D-Tagatose: A low-calorie sweetener with anti-diabetic and anti-obesity effects.
Uniqueness: : Beta-D-Mannose is unique due to its specific role in preventing urinary tract infections and its potential health benefits as a prebiotic . Unlike other functional sugars, beta-D-Mannopyranose is specifically effective in inhibiting the adhesion of Escherichia coli to the urothelium .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RWOPYEJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015877 | |
Record name | beta-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-31-8, 120442-57-1 | |
Record name | β-D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Mannopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-MANNOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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